molecular formula C8H5NO B584839 2,6-Methanopyrano[3,2-b]pyrrole(9CI) CAS No. 143622-29-1

2,6-Methanopyrano[3,2-b]pyrrole(9CI)

Katalognummer: B584839
CAS-Nummer: 143622-29-1
Molekulargewicht: 131.13 g/mol
InChI-Schlüssel: HPHIDANYNGKHKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Methanopyrano[3,2-b]pyrrole(9CI) is a heterocyclic compound with the molecular formula C8H5NO and a molecular weight of 131.13 g/mol . This compound features a fused ring system consisting of a pyrrole ring and a methanopyrano ring, which imparts unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Methanopyrano[3,2-b]pyrrole(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrole derivative with a suitable methanopyrano precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 2,6-Methanopyrano[3,2-b]pyrrole(9CI) may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Methanopyrano[3,2-b]pyrrole(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole or methanopyrano rings are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), acylating agents (e.g., acetyl chloride).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or additional hydrogen atoms.

    Substitution: Substituted derivatives with new functional groups replacing original ones.

Wissenschaftliche Forschungsanwendungen

2,6-Methanopyrano[3,2-b]pyrrole(9CI) has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2,6-Methanopyrano[3,2-b]pyrrole(9CI) involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,5-Dimethylpyrrole: A pyrrole derivative with two methyl groups at positions 2 and 5.

    3,4-Dihydro-2H-pyran: A methanopyrano compound with a different ring structure.

    Indole: A heterocyclic compound with a fused benzene and pyrrole ring system.

Uniqueness

2,6-Methanopyrano[3,2-b]pyrrole(9CI) is unique due to its fused ring system, which imparts distinct chemical properties and reactivity compared to other similar compounds

Eigenschaften

CAS-Nummer

143622-29-1

Molekularformel

C8H5NO

Molekulargewicht

131.13 g/mol

IUPAC-Name

4-oxa-9-azatricyclo[4.3.1.03,8]deca-1(9),2,5,7-tetraene

InChI

InChI=1S/C8H5NO/c1-5-2-7-8(10-4-5)3-6(1)9-7/h2-4H,1H2

InChI-Schlüssel

HPHIDANYNGKHKX-UHFFFAOYSA-N

SMILES

C1C2=COC3=CC1=NC3=C2

Kanonische SMILES

C1C2=COC3=CC1=NC3=C2

Synonyme

2,6-Methanopyrano[3,2-b]pyrrole(9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.